SARS-CoV-2-IN-30
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Overview
Description
SARS-CoV-2-IN-30 is a novel compound identified as a potent inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant potential in inhibiting the replication of the virus, making it a promising candidate for therapeutic development against COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
For industrial-scale production, the synthesis of SARS-CoV-2-IN-30 can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction conditions, increased yield, and reduced production time. Additionally, the use of automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s binding affinity to the target protease
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their inhibitory activity against the main protease of SARS-CoV-2 to identify the most potent inhibitors .
Scientific Research Applications
SARS-CoV-2-IN-30 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of protease inhibitors and their mechanisms of action.
Biology: It serves as a tool for understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of COVID-19.
Industry: The compound is used in the development of diagnostic assays and antiviral drugs .
Mechanism of Action
SARS-CoV-2-IN-30 exerts its effects by binding to the active site of the main protease of SARS-CoV-2, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein, which is essential for viral replication. The compound’s binding affinity and specificity are enhanced by the presence of functional groups that interact with key residues in the protease’s active site .
Comparison with Similar Compounds
Similar Compounds
N3 Peptidyl Michael Acceptor: Another potent inhibitor of the SARS-CoV-2 main protease, known for its irreversible binding mechanism.
MP1: A close analog of SLL11, with antiviral activity against SARS-CoV-2 in cell lines.
Uniqueness
SARS-CoV-2-IN-30 stands out due to its unique binding conformation, which allows it to effectively inhibit the main protease of SARS-CoV-2. Its high binding affinity and specificity make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C60H52O8P2 |
---|---|
Molecular Weight |
963.0 g/mol |
IUPAC Name |
[22-[(4-ethylphenyl)methoxy-hydroxyphosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C60H52O8P2/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64) |
InChI Key |
NTWNTDXGGNYVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COP(=O)(O)OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)(O)OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31 |
Origin of Product |
United States |
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